An In-depth Technical Guide to 4-Benzyloxy-2,6-difluorophenylboronic acid (CAS: 156635-89-1)
An In-depth Technical Guide to 4-Benzyloxy-2,6-difluorophenylboronic acid (CAS: 156635-89-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzyloxy-2,6-difluorophenylboronic acid, a key building block in contemporary medicinal chemistry, particularly in the development of targeted protein degraders.
Chemical and Physical Properties
4-Benzyloxy-2,6-difluorophenylboronic acid is an organoboron compound with the chemical formula C₁₃H₁₁BF₂O₃.[1][2][3] It is recognized for its utility as a versatile reagent in organic synthesis, primarily in palladium-catalyzed cross-coupling reactions. The presence of the difluoro-substituted phenyl ring and the benzyloxy group imparts unique electronic and steric properties, making it a valuable synthon for introducing this moiety into complex molecules.
Table 1: Physicochemical Properties of 4-Benzyloxy-2,6-difluorophenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 156635-89-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1][2][3] |
| Molecular Weight | 264.03 g/mol | [1][2] |
| Physical State | Solid or Liquid | [4] |
| Purity | Typically ≥95% | [1] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Note: The physical state of the compound may vary between suppliers, with some providing it as a solid and others as a liquid. This could be due to the presence of varying amounts of the corresponding boronic anhydride.[1]
Synthesis
Experimental Protocol: General Synthesis of Arylboronic Acids
This protocol is a generalized procedure and may require optimization for the specific synthesis of 4-Benzyloxy-2,6-difluorophenylboronic acid.
Materials:
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1-Benzyloxy-3,5-difluoro-2-bromobenzene (starting material)
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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A solution of 1-benzyloxy-3,5-difluoro-2-bromobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the formation of the corresponding aryllithium species.
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Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4-Benzyloxy-2,6-difluorophenylboronic acid.
Diagram 1: General Synthetic Workflow for Arylboronic Acids
Caption: General workflow for the synthesis of arylboronic acids.
Applications in Drug Discovery: A Key Building Block for PROTACs
4-Benzyloxy-2,6-difluorophenylboronic acid is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.
The Role in PROTAC Synthesis:
This boronic acid is typically utilized in Suzuki-Miyaura cross-coupling reactions to link the difluorobenzyloxy-phenyl moiety to another part of the PROTAC structure. This moiety can serve as a crucial part of the ligand that binds to the target protein of interest (POI).
Diagram 2: The PROTAC Mechanism
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with 4-Benzyloxy-2,6-difluorophenylboronic acid.
Materials:
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Aryl halide (e.g., a component of the PROTAC linker or E3 ligase ligand)
-
4-Benzyloxy-2,6-difluorophenylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
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Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask, add the aryl halide, 4-Benzyloxy-2,6-difluorophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Diagram 3: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
As with all laboratory chemicals, 4-Benzyloxy-2,6-difluorophenylboronic acid should be handled with appropriate safety precautions.
Table 2: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.
Conclusion
4-Benzyloxy-2,6-difluorophenylboronic acid is a strategically important building block for the synthesis of complex organic molecules, most notably in the rapidly advancing field of targeted protein degradation. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient incorporation of the difluorobenzyloxy-phenyl moiety, a common feature in the design of novel therapeutics. A thorough understanding of its properties, synthesis, and reaction protocols is essential for researchers and scientists in drug discovery and development.
